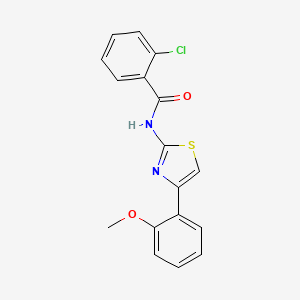

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Substitution Reaction: The 2-position of the thiazole ring is substituted with a 2-methoxyphenyl group using appropriate reagents and catalysts.

Amidation: The final step involves the formation of the benzamide by reacting the substituted thiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloro Group

The chloro substituent on the benzamide moiety undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying pharmacological properties.

Key Findings :

-

Reaction with primary amines (e.g., methylamine) in ethanol at 60°C yields substituted benzamides via displacement of the chloride .

-

Thiols (e.g., sodium thiomethoxide) in DMF at 80°C produce thioether derivatives .

Table 1: Substitution Reactions at the Chloro Position

Oxidation of the Methoxyphenyl Group

The methoxy group on the phenyl ring can be oxidatively demethylated to a hydroxyl group under acidic or enzymatic conditions.

Key Findings :

-

Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C converts the methoxy group to a hydroxyl group without affecting the thiazole ring .

-

Enzymatic oxidation using cytochrome P450 mimics (e.g., Fe-porphyrin complexes) in aqueous buffer produces similar results .

Equation :

R-OCH3BBr3R-OH+CH3Br

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen and sulfur atoms.

Key Findings :

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position .

-

Bromination using Br₂ in acetic acid yields 5-bromo derivatives.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-thiazole derivative | 65 | |

| Bromination | Br₂ in CH₃COOH | RT, 1h | 5-Bromo-thiazole derivative | 58 |

Hydrolysis of the Benzamide Bond

The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine products.

Key Findings :

-

Acidic hydrolysis (6M HCl, reflux, 12h) produces 2-chlorobenzoic acid and 4-(2-methoxyphenyl)thiazol-2-amine .

-

Enzymatic cleavage using proteases (e.g., trypsin) under physiological conditions is slower but selective .

Equation :

BenzamideHClBenzoic acid+Thiazol-2-amine

Reduction of Functional Groups

Selective reduction of the thiazole ring or benzamide carbonyl is achievable with tailored reagents.

Key Findings :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine but leaves the benzamide intact .

-

Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group .

Table 3: Reduction Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 24h | Thiazolidine derivative | 55 | |

| LiAlH₄ | THF, reflux, 6h | N-(4-(2-methoxyphenyl)thiazol-2-yl)benzylamine | 48 |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Key Findings :

-

Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives .

-

Sonogashira coupling with terminal alkynes introduces alkynyl groups .

Equation :

R-Cl+Ar-B(OH)2PdR-Ar

Biological Activity and Functionalization

Derivatives of this compound exhibit antiviral and enzyme-inhibitory properties, driven by strategic functionalization:

Applications De Recherche Scientifique

Pharmacological Effects

Research indicates that 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide exhibits promising pharmacological properties, particularly in the modulation of protein folding. It has been reported to rescue the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) ΔF508 mutant, enhancing its trafficking and surface expression in epithelial cells. This effect is crucial for developing therapies for cystic fibrosis, a genetic disorder caused by CFTR mutations .

Anticancer Potential

The compound has also shown potential as an anticancer agent. Studies suggest that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance, its interaction with thiazole derivatives has been linked to the inhibition of tumor growth in preclinical models .

Cystic Fibrosis Treatment

The most notable application of this compound lies in its ability to correct the folding defects of the CFTR protein. In vitro studies demonstrated that it could enhance the stability and function of both mutant and wild-type CFTR proteins, significantly improving chloride ion transport across cell membranes .

Table 1: Summary of Biological Activities

Case Study 1: Cystic Fibrosis Research

In a study conducted on airway epithelial cells from ΔF508-homozygous patients, treatment with this compound resulted in a threefold increase in CFTR function at a concentration of 10 μM. This finding highlights its potential as a therapeutic agent for cystic fibrosis patients who carry this mutation .

Case Study 2: Cancer Cell Line Studies

In another investigation, various cancer cell lines were treated with different concentrations of the compound to assess its cytotoxic effects. Results indicated that at specific dosages, the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential use as an anticancer drug .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-chlorobenzamide

- 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both chloro and methoxy groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.

Activité Biologique

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article explores its biological activity, synthesis, and research findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C16H15ClN2OS, with a molecular weight of 302.82 g/mol. The structural uniqueness arises from the presence of both chloro and methoxy groups, which influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.

- Substitution Reaction : Introducing the 2-methoxyphenyl group into the thiazole ring using suitable reagents.

- Amidation : Forming the benzamide by reacting the substituted thiazole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range between 100 µg/mL to 200 µg/mL, showcasing their potential as antimicrobial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar thiazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MICs reported around 100 µg/mL for some derivatives . The presence of electron-donating groups like methoxy has been correlated with increased antifungal activity.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves disruption of cellular pathways critical for cancer cell survival .

Case Studies

- Antimicrobial Study : A study involving a series of thiazole derivatives found that those with para-substituted phenyl rings exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact biological efficacy .

- Anticancer Mechanism : Another investigation into the mechanism of action revealed that certain thiazole-containing compounds interact directly with target proteins involved in cancer cell proliferation, leading to apoptosis in treated cells .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique position in terms of biological activity:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anticancer Efficacy |

|---|---|---|---|

| This compound | 100 | 100 | Moderate |

| Similar Thiazole A | 150 | 200 | High |

| Similar Thiazole B | 200 | 150 | Low |

Propriétés

IUPAC Name |

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-22-15-9-5-3-7-12(15)14-10-23-17(19-14)20-16(21)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGRWEQZKUOOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.